molecular formula C13H19NO3 B11181549 N-(butan-2-yl)-3,5-dimethoxybenzamide

N-(butan-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B11181549
M. Wt: 237.29 g/mol
InChI Key: VOSLSQFQTWAFOL-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with butan-2-amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-3,4-dimethoxybenzamide
  • N-(butan-2-yl)-3,5-dimethoxybenzoic acid
  • N-(butan-2-yl)-3,5-dimethoxybenzylamine

Uniqueness

N-(butan-2-yl)-3,5-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced bioactivity and stability, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-butan-2-yl-3,5-dimethoxybenzamide

InChI

InChI=1S/C13H19NO3/c1-5-9(2)14-13(15)10-6-11(16-3)8-12(7-10)17-4/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

VOSLSQFQTWAFOL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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